molecular formula C12H19N3 B11780673 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11780673
M. Wt: 205.30 g/mol
InChI Key: SATHZSSEKZVQIS-UHFFFAOYSA-N
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Description

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its fusion with the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with a suitable diketone can form the pyrazole ring, which is then reacted with piperidine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its fused pyrazole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-cyclobutylpyrazol-3-yl)piperidine

InChI

InChI=1S/C12H19N3/c1-4-11(5-1)15-12(6-8-14-15)10-3-2-7-13-9-10/h6,8,10-11,13H,1-5,7,9H2

InChI Key

SATHZSSEKZVQIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=CC=N2)C3CCCNC3

Origin of Product

United States

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